
1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide is a chemical compound with the molecular formula C₆H₁₆BrN₂ It is a quaternary ammonium salt derived from hydrazine, where the nitrogen atoms are substituted with methyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide typically involves the quaternization of 1,1-dimethylhydrazine with isopropyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
(CH3)2NNH2+(CH3)2CHBr→(CH3)2N(CH3)2CHNH2+Br−
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are mixed and heated in a controlled environment to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized products include hydrazone derivatives.
Reduction: Reduced products include hydrazine derivatives.
Substitution: Substituted products depend on the nucleophile used, such as azides or cyanides.
Scientific Research Applications
1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to the modulation of enzymatic activity or the alteration of cellular processes. The compound’s effects are mediated through pathways involving hydrazine derivatives, which can act as intermediates in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the isopropyl group.
1,1-Dimethyl-2-(1-methylpropyl)hydrazine: Another hydrazine derivative with a different alkyl substitution pattern.
Uniqueness
1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other hydrazine derivatives may not be suitable.
Properties
CAS No. |
13025-61-1 |
|---|---|
Molecular Formula |
C5H15BrN2 |
Molecular Weight |
183.09 g/mol |
IUPAC Name |
amino-dimethyl-propan-2-ylazanium;bromide |
InChI |
InChI=1S/C5H15N2.BrH/c1-5(2)7(3,4)6;/h5H,6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KXBOUKYJRXHRNL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+](C)(C)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


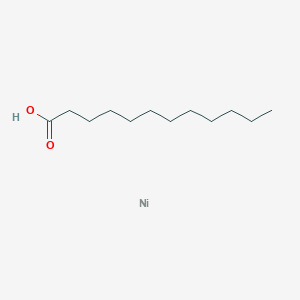

![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)
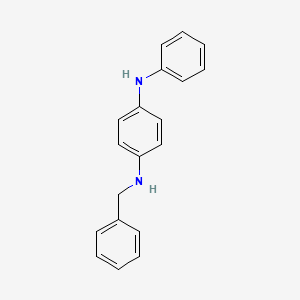
![1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea](/img/structure/B14721335.png)
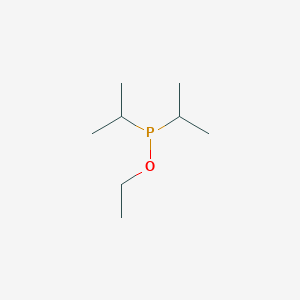
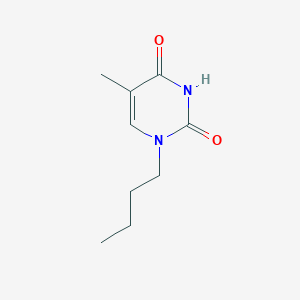

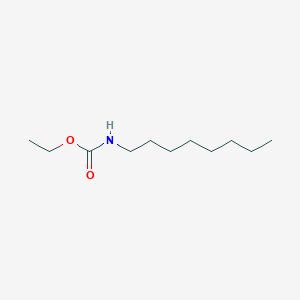
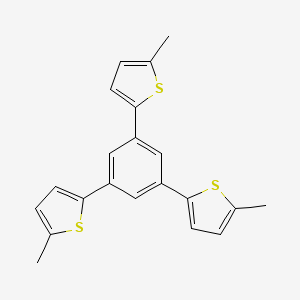

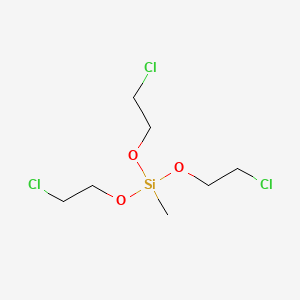
![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)
